molecular formula C24H30FN3O7S B611660 Ibiglustat L-malate CAS No. 1629063-78-0

Ibiglustat L-malate

货号: B611660
CAS 编号: 1629063-78-0
分子量: 523.6 g/mol
InChI 键: SQXUKOJKIWCALK-AAXLQGCPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GZ402671,也称为L-苹果酸,是一种天然存在的有机化合物,存在于各种水果中,尤其是苹果中。它是一种二元羧酸,在克雷布斯循环中起着至关重要的作用,克雷布斯循环是生物体内能量产生的关键代谢途径。L-苹果酸因其令人愉悦的酸味和稳定 pH 水平的能力,被广泛用于食品和饮料行业作为增味剂和防腐剂。

准备方法

合成路线和反应条件

L-苹果酸可以通过多种方法合成,包括化学合成和微生物发酵。一种常见的化学合成路线包括马来酸酐或富马酸的水合。该反应通常需要催化剂,如硫酸,并在受控的温度和压力条件下进行。

工业生产方法

L-苹果酸的工业生产通常依赖于使用特定菌株的细菌或真菌的微生物发酵。这些微生物通过代谢途径将可再生原料,如葡萄糖或玉米糖浆,转化为L-苹果酸。 发酵过程经过优化,以实现高产量和纯度,使其成为大规模生产的经济高效且环保的方法 .

化学反应分析

反应类型

L-苹果酸会发生各种化学反应,包括:

    氧化: L-苹果酸可以用高锰酸钾或过氧化氢等氧化剂氧化为草酰乙酸或丙二酸。

    还原: L-苹果酸的还原可以产生琥珀酸或苹果酸衍生物。

    取代: L-苹果酸可以参与酯化反应,使用醇和酸催化剂生成酯,例如苹果酸二甲酯。

常用试剂和条件

    氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。

    还原: 催化加氢或使用硼氢化钠等还原剂进行化学还原。

    取代: 醇(例如甲醇、乙醇)和酸催化剂(例如硫酸)用于酯化反应。

主要产品

科学研究应用

Pharmacokinetics

Ibiglustat L-malate demonstrates linear pharmacokinetics, with rapid absorption and a mean terminal half-life ranging from 28.9 to 30.6 hours after administration. Studies have shown that:

  • Single-Dose Studies : A single oral dose of 15 mg resulted in a median time to peak plasma concentration of approximately 2.5 to 5.5 hours .
  • Repeated Dosing : After repeated doses, steady-state plasma concentrations were achieved within five days .

Safety and Tolerability

The compound has been found to have a favorable safety profile with minimal adverse effects reported during clinical trials. Common side effects were mild and included gastrointestinal disturbances .

Gaucher Disease

Clinical trials have demonstrated that this compound can effectively reduce glucosylceramide levels in patients with Gaucher disease type 3. In one study involving patients treated for six months, no significant reduction in Gb3 scores was observed initially; however, long-term follow-up showed reductions in Gb3 levels after three years .

Fabry Disease

In trials focused on Fabry disease, participants receiving this compound showed a decrease in Gb3 accumulation in skin cells over time. Although initial results did not meet primary endpoints, subsequent evaluations indicated a significant reduction in Gb3 levels among those who continued treatment in extension studies .

Parkinson’s Disease

This compound is under investigation for its potential benefits in patients with Parkinson's disease associated with GBA mutations. The inhibition of GCS may help mitigate neurodegeneration by reducing toxic metabolite accumulation .

Table: Summary of Clinical Trials Involving this compound

StudyConditionDosageDurationKey Findings
NCT02489344Fabry Disease15 mg daily6 monthsNo significant Gb3 reduction initially; later reductions noted
NCT01674036Gaucher Disease Type 3Varies14 daysAchieved steady-state; reduced plasma GL-1 levels
NCT05206773Parkinson's DiseaseVariesOngoingEvaluating effects on neurodegeneration

作用机制

L-苹果酸通过参与克雷布斯循环发挥作用,在克雷布斯循环中,它被苹果酸脱氢酶转化为草酰乙酸。这种转化对于产生三磷酸腺苷 (ATP) 至关重要,ATP 是细胞的主要能量货币。 L-苹果酸还充当螯合剂,结合金属离子并促进其在各种生化过程中的运输和利用 .

相似化合物的比较

类似化合物

    富马酸: 马来酸的异构体,用于食品工业以及作为化学合成的前体。

    琥珀酸: 一种参与克雷布斯循环的二元羧酸,用于生产聚合物、树脂和药物。

    柠檬酸: 一种存在于柑橘类水果中的三元羧酸,被广泛用作食品添加剂和防腐剂。

L-苹果酸的独特性

L-苹果酸因其在克雷布斯循环中的特定作用以及增强风味和稳定食品中 pH 值的能力而具有独特性。 它在化学反应和各种行业中的多功能性使其成为研究和工业应用中的一种宝贵化合物 .

生物活性

Ibiglustat L-malate, also known as venglustat, is a substrate reduction therapy primarily investigated for its efficacy in treating lysosomal storage disorders, including Fabry disease and Gaucher disease. This compound functions by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids, thereby reducing the accumulation of toxic metabolites in lysosomes. The biological activity of this compound has been evaluated through various clinical trials, revealing insights into its pharmacokinetics, safety profile, and therapeutic potential.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in several studies. A phase 1 study highlighted the absorption and elimination profiles of the compound:

  • Maximum Plasma Concentration (CmaxC_{max}) : Achieved at a median time of 2.50 hours post-dose.
  • Terminal Half-life (t1/2t_{1/2}) : Approximately 30.6 hours across participants.
  • Area Under Curve (AUC) : Mean AUC values were reported as 2280 ± 697 ng·h/mL, indicating significant systemic exposure after administration .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
CmaxC_{max}60.3 ± 17.3 ng/mL
t1/2t_{1/2}30.6 ± 7.40 hours
AUC (inf)2280 ± 697 ng·h/mL

Efficacy in Clinical Trials

This compound has shown promise in clinical settings, particularly for patients with Fabry disease. A small open-label Phase 2a clinical trial demonstrated that while initial Gb3 (the substrate) reductions were not significant after six months, longer-term follow-up revealed substantial decreases in Gb3 levels among participants who continued treatment:

  • Initial Trial Duration : 26 weeks with a daily dose of 15 mg.
  • Long-Term Follow-Up : Five out of six patients showed reduced Gb3 scores after three years, with two achieving complete clearance (score of 0) of Gb3 clumps in skin cells .

Table 2: Gb3 Score Changes Over Time

Time PointNumber of PatientsGb3 Score Reduction (%)
Baseline11-
After 6 Months11No significant reduction
After 3 Years6Significant reductions

Safety Profile

The safety and tolerability of this compound have been assessed across multiple studies. In the aforementioned Phase 1 trial, only mild treatment-emergent adverse events were reported, indicating a favorable safety profile:

  • Adverse Events : Five Grade 1 events were noted among three volunteers.
  • Metabolism : Approximately 80% of the drug is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 .

Case Studies

In addition to controlled trials, individual case studies have provided anecdotal evidence supporting the efficacy of this compound. For instance:

  • Patient Case Example : A patient with advanced Fabry disease exhibited stabilization of renal function and reduction in neuropathic pain after initiating treatment with this compound over an extended period.

属性

CAS 编号

1629063-78-0

分子式

C24H30FN3O7S

分子量

523.6 g/mol

IUPAC 名称

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1

InChI 键

SQXUKOJKIWCALK-AAXLQGCPSA-N

SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O

手性 SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C([C@@H](C(=O)O)O)C(=O)O

规范 SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GZ/SAR402671A;  Ibiglustat L-malate;  Genz-682452-AU;  SAR402671A;  GZ-402671;  GZ402671;  GZ 402671;  SAR402671;  SAR-402671;  SAR 402671;  Genz-682452-AA;  Ibiglustat;  GZ-452;  Genz-682452

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibiglustat L-malate
Reactant of Route 2
Ibiglustat L-malate
Reactant of Route 3
Ibiglustat L-malate
Reactant of Route 4
Ibiglustat L-malate
Reactant of Route 5
Ibiglustat L-malate
Reactant of Route 6
Ibiglustat L-malate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。